molecular formula C19H17ClN2O5 B8082365 (5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2H-1,2-oxazole-3-carboxamide

(5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2H-1,2-oxazole-3-carboxamide

Cat. No.: B8082365
M. Wt: 388.8 g/mol
InChI Key: DGNFSLDDDQFHNU-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VER-50589 involves the formation of an isoxazole ring. The key steps include the reaction of 5-chloro-2,4-dihydroxyphenyl with N-ethyl-4-(4-methoxyphenyl)-3-isoxazolecarboxamide under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of VER-50589 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

VER-50589 has a wide range of applications in scientific research:

Mechanism of Action

VER-50589 exerts its effects by inhibiting Hsp90, a molecular chaperone that plays a crucial role in protein folding and stability. By binding to Hsp90, VER-50589 disrupts its function, leading to the degradation of client proteins such as C-RAF, B-RAF, survivin, and PRMT5. This disruption causes cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    17-AAG (17-allylamino-17-demethoxygeldanamycin): Another Hsp90 inhibitor with a different chemical structure.

    Geldanamycin: A natural product that also inhibits Hsp90 but has different pharmacokinetic properties.

Comparison: VER-50589 is unique in its ability to inhibit Hsp90 without causing cross-resistance with other Hsp90 inhibitors. This makes it a valuable compound in cancer research, particularly for tumors that have developed resistance to other Hsp90 inhibitors .

Properties

IUPAC Name

(5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2H-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,22,24H,3H2,1-2H3,(H,21,25)/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNFSLDDDQFHNU-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=C2C=C(C(=CC2=O)O)Cl)ON1)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1=C(/C(=C/2\C=C(C(=CC2=O)O)Cl)/ON1)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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